

Technical Guide: An In-depth Analysis of N-(3-nitrophenyl)benzamide

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Compound of Interest

Compound Name: *N-Ethyl-3-(3-nitrophenyl)benzamide*

CAS No.: 1365272-02-1

Cat. No.: B578722

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A Note on the Target Compound: Initial searches for "**N-Ethyl-3-(3-nitrophenyl)benzamide**" did not yield a registered CAS number or sufficient technical data in prominent chemical databases. This suggests the compound is not widely cataloged. This guide will therefore focus on the closely related and well-documented parent compound, N-(3-nitrophenyl)benzamide, which lacks the N-ethyl substituent. The insights and methodologies presented here may serve as a valuable reference for the study of its N-alkylated derivatives.

Introduction

N-(3-nitrophenyl)benzamide is a nitroaromatic organic compound belonging to the carboxamide family. Its structure, featuring a benzoyl group attached to a nitrated aniline moiety, makes it a subject of interest in medicinal chemistry and material science. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Descriptors

Accurate identification of a chemical entity is paramount for research and regulatory purposes. N-(3-nitrophenyl)benzamide is cataloged under several international identifiers.

Identifier Type	Value	Source
CAS Number	4771-08-8	CAS Common Chemistry, PubChem[1]
EC Number	225-312-6	European Chemicals Agency (ECHA)[1]
PubChem CID	78503	PubChem[1]
Molecular Formula	C13H10N2O3	PubChem[1]
IUPAC Name	N-(3-nitrophenyl)benzamide	PubChem[1]
InChI	InChI=1S/C13H10N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-9H,(H,14,16)	PubChem[1]
InChIKey	WLUMOMGZPNOSOG-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[O-]</chem>	PubChem[1]

Synonyms: This compound is also known as 3'-Nitrobenzanilide, N-(m-Nitrophenyl)benzamide, and N-Benzoyl-3-nitroaniline[1].

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes the key computed properties of N-(3-nitrophenyl)benzamide.

Property	Value	Unit	Source
Molecular Weight	242.23	g/mol	PubChem[1]
XLogP3-AA	2.4	PubChem[1]	
Hydrogen Bond Donor Count	1	PubChem[1]	
Hydrogen Bond Acceptor Count	3	PubChem[1]	
Rotatable Bond Count	2	PubChem[1]	
Exact Mass	242.06914219	Da	PubChem[1]
Topological Polar Surface Area	74.9	Å ²	PubChem[1]
Solubility (experimental)	9.6	µg/mL (at pH 7.4)	PubChem[1]

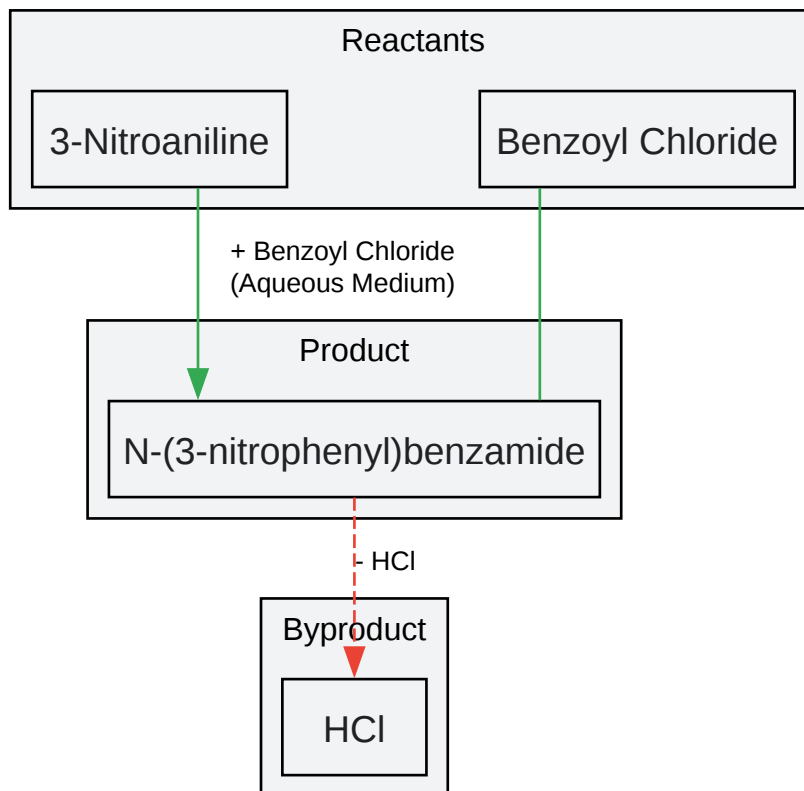
Synthesis and Mechanism

The synthesis of N-(3-nitrophenyl)benzamide is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.

Synthetic Pathway

The primary route for synthesizing N-(3-nitrophenyl)benzamide involves the reaction of 3-nitroaniline with benzoyl chloride.

Figure 1: Synthesis of N-(3-nitrophenyl)benzamide



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Caption: General synthesis scheme for N-(3-nitrophenyl)benzamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-(3-nitrophenyl)benzamide.

Materials:

- 3-Nitroaniline
- Benzoyl chloride
- Aqueous sodium hydroxide solution (10%)
- Deionized water

- Ethanol (for recrystallization)

Procedure:

- **Dissolution of Amine:** Dissolve 3-nitroaniline in a suitable volume of 10% aqueous sodium hydroxide solution in a flask with vigorous stirring. The base is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
- **Acylation:** Slowly add benzoyl chloride to the stirred solution. The reaction is exothermic and should be controlled, potentially with an ice bath. The benzoyl chloride is the electrophile, and its carbonyl carbon is attacked by the nucleophilic nitrogen of the 3-nitroaniline.
- **Precipitation:** Continue stirring for approximately 30 minutes. The product, N-(3-nitrophenyl)benzamide, is insoluble in water and will precipitate out of the solution.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.
- **Purification:** Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(3-nitrophenyl)benzamide.
- **Drying:** Dry the purified crystals in a vacuum oven.

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point and comparing it to the literature value, as well as by spectroscopic analysis (e.g., ^1H NMR, ^{13}C NMR, IR).

Potential Applications in Research and Development

While specific applications for N-(3-nitrophenyl)benzamide are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

- **Fragment-Based Drug Discovery:** As a substituted benzamide, this molecule can serve as a scaffold or fragment in the design of inhibitors for various enzymes. Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as histone deacetylase (HDAC) inhibitors.
- **Precursor for Further Synthesis:** The nitro group can be readily reduced to an amino group, providing a chemical handle for further functionalization. This resulting aminobenzanilide could be a valuable intermediate in the synthesis of more complex molecules, such as dyes, polymers, or pharmacologically active compounds.
- **Materials Science:** The presence of aromatic rings and the polar nitro group may impart interesting solid-state properties, making it a candidate for investigation in materials science, for example, in the context of nonlinear optics or crystal engineering.

Conclusion

N-(3-nitrophenyl)benzamide is a well-characterized compound with established identifiers and a straightforward synthesis. While it may not have widespread direct applications, its value as a chemical intermediate and a scaffold for medicinal chemistry and materials science research is significant. The methodologies and data presented in this guide provide a solid foundation for professionals working with this and related benzamide structures.

References

- PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [[Link](#)]

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Sources

- 1. Benzamide, N-(3-nitrophenyl)- | C₁₃H₁₀N₂O₃ | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

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